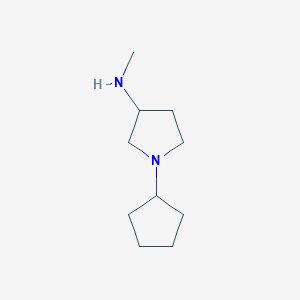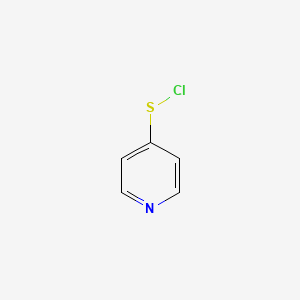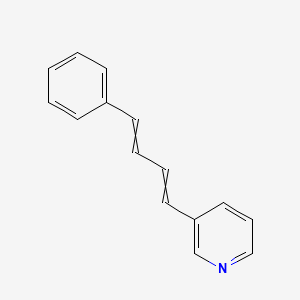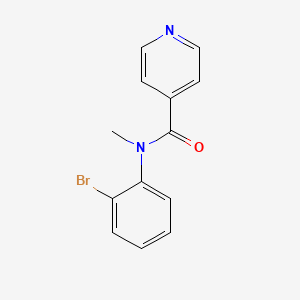![molecular formula C15H8F3N3O4 B14234663 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole CAS No. 539797-05-2](/img/structure/B14234663.png)
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole is a complex organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group and two nitro groups attached to a phenyl ring, which is further connected to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(trifluoromethyl)aniline to introduce the nitro groups, followed by a cyclization reaction to form the indole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives
Scientific Research Applications
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole: Shares similar functional groups but with an imidazole ring instead of an indole ring.
Fluazinam: A fungicide with a similar trifluoromethyl and nitro-substituted phenyl structure.
Trifluralin: An herbicide with a trifluoromethyl and nitro-substituted aromatic ring.
Uniqueness
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole is unique due to its indole moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
539797-05-2 |
|---|---|
Molecular Formula |
C15H8F3N3O4 |
Molecular Weight |
351.24 g/mol |
IUPAC Name |
3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C15H8F3N3O4/c16-15(17,18)8-5-12(20(22)23)14(13(6-8)21(24)25)10-7-19-11-4-2-1-3-9(10)11/h1-7,19H |
InChI Key |
DEDIBPRJGAOTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane](/img/structure/B14234607.png)

![2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14234622.png)
![3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14234626.png)
![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14234644.png)
![[3-(Prop-2-ene-1-sulfonyl)butyl]benzene](/img/structure/B14234652.png)
![[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol](/img/structure/B14234653.png)
![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)
